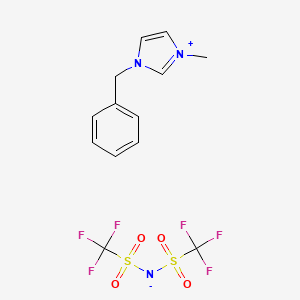

1-Benzyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide

Übersicht

Beschreibung

1-Benzyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide is an ionic liquid known for its high thermal and chemical stability, low volatility, and excellent ionic conductivity . It is widely used in various scientific and industrial applications due to its unique properties.

Vorbereitungsmethoden

The synthesis of 1-Benzyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide typically involves the reaction of 1-benzyl-3-methylimidazolium chloride with lithium bis((trifluoromethyl)sulfonyl)amide . The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

1-Benzyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the imidazolium cation is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents depend on the desired transformation.

Complex Formation: It can form complexes with metal ions, which are useful in catalysis and material science.

Common reagents used in these reactions include halides, metal salts, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Wissenschaftliche Forschungsanwendungen

Catalysis

1-Benzyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide has been utilized as a catalyst in several organic reactions. Its ionic nature allows it to stabilize transition states effectively, leading to increased reaction rates and selectivity. For example, it has been shown to facilitate the synthesis of various organic compounds through Michael additions and cross-coupling reactions.

Electrochemistry

The compound is also significant in the field of electrochemistry, particularly as an electrolyte in batteries and supercapacitors. Its high ionic conductivity and thermal stability make it an excellent candidate for use in lithium-ion batteries, enhancing performance while reducing flammability risks associated with traditional organic solvents . Studies have demonstrated that using this ionic liquid can improve the efficiency of charge transfer processes in electrochemical cells .

Separation Processes

Another prominent application is in separation technologies, particularly liquid-liquid extraction and chromatography. The unique solvation properties of ionic liquids allow for selective extraction of various compounds from mixtures, making them ideal for environmental applications such as pollutant removal from water . Research has shown that using this compound can significantly enhance the separation efficiency of target compounds compared to conventional solvents .

Case Study 1: Catalytic Activity in Organic Synthesis

A study by Tamada et al. (2007) demonstrated the effectiveness of this compound in promoting Michael addition reactions under mild conditions. The results indicated a marked increase in yield compared to traditional catalysts, showcasing its potential for sustainable chemistry practices.

Case Study 2: Application in Lithium-ion Batteries

Research conducted by Singh et al. (2016) highlighted the use of this ionic liquid as an electrolyte in lithium-ion batteries, where it exhibited superior conductivity and thermal stability compared to conventional electrolytes. This study underscored the compound's ability to enhance battery performance while minimizing safety hazards associated with volatile organic solvents.

Case Study 3: Environmental Remediation

In a study focused on environmental applications, Cvjetko et al. (2012) explored the use of this ionic liquid for the extraction of heavy metals from contaminated water sources. The findings revealed that it could selectively bind to metal ions, facilitating their removal and demonstrating its utility in environmental cleanup efforts.

Wirkmechanismus

The mechanism by which 1-Benzyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, while the bis((trifluoromethyl)sulfonyl)amide anion provides stability and enhances solubility . These interactions facilitate various chemical reactions and processes, making the compound highly versatile in different applications .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-Benzyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide include:

1-Butyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide: Known for its use as a room temperature ionic liquid with applications in gas solubility studies.

1-Decyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide: Used as an organic solvent in various reactions, particularly in controlling chemoselectivity.

1-Hexyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide: Utilized in research for its conductivity and stability.

The uniqueness of this compound lies in its specific cation structure, which imparts distinct properties such as enhanced thermal stability and specific interaction capabilities with molecular targets .

Biologische Aktivität

1-Benzyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide, also known by its CAS number 433337-24-7, is an imidazolium-based ionic liquid that has garnered attention for its diverse biological activities. This compound's unique structural properties contribute to its potential applications in various fields, including medicinal chemistry and environmental science.

The molecular formula of this compound is , with a molecular weight of 453.38 g/mol. It has a melting point of 23 °C and exhibits a viscosity of 350 cP at 20 °C, indicating its potential as a solvent in various chemical reactions and processes .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazolium derivatives, including this compound. In vitro testing has shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For example, it was found to possess minimum inhibitory concentration (MIC) values comparable to established antibiotics against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity Overview

| Bacterial Strain | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 20–40 | |

| Escherichia coli | 40–70 | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | <40 |

Cytotoxicity Studies

Cytotoxicity assessments conducted on various cell lines, including fish Channel Catfish Ovary (CCO) cells, have indicated that while some imidazolium ionic liquids exhibit toxicity, the specific effects of this compound require further investigation. Initial findings suggest that its cytotoxic effects are dose-dependent and vary significantly across different biological systems .

The biological activity of imidazolium compounds is often attributed to their ability to disrupt cellular membranes and interfere with metabolic processes. The presence of the trifluoromethylsulfonyl moiety enhances the lipophilicity and overall bioactivity of the compound, allowing it to penetrate cellular barriers more effectively than other ionic liquids .

Case Studies

A comparative study examined the effects of various imidazolium-based ionic liquids on surfactant behavior and self-aggregation. It was observed that this compound influenced the surface tension and conductivity of solutions containing cationic, anionic, and nonionic surfactants, indicating its potential role in formulation chemistry .

Eigenschaften

IUPAC Name |

1-benzyl-3-methylimidazol-3-ium;bis(trifluoromethylsulfonyl)azanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N2.C2F6NO4S2/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-8,10H,9H2,1H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHSZIBZANYEGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CC2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F6N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.